2-Chloro-6-(trifluoromethoxy)pyridine

Catalog No.
S865641
CAS No.
1221171-70-5
M.F
C6H3ClF3NO
M. Wt
197.541
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-(trifluoromethoxy)pyridine

CAS Number

1221171-70-5

Product Name

2-Chloro-6-(trifluoromethoxy)pyridine

IUPAC Name

2-chloro-6-(trifluoromethoxy)pyridine

Molecular Formula

C6H3ClF3NO

Molecular Weight

197.541

InChI

InChI=1S/C6H3ClF3NO/c7-4-2-1-3-5(11-4)12-6(8,9)10/h1-3H

InChI Key

GZFNUCAMADABAO-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)Cl)OC(F)(F)F

2-Chloro-6-(trifluoromethoxy)pyridine (CAS: 1221171-70-5) is a mono-chlorinated pyridine building block featuring an electron-withdrawing, lipophilic trifluoromethoxy (-OCF3) group. Commercially available as a volatile liquid or low-melting solid, it serves as a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals, including imidazo[1,5-a]pyrimidine derivatives [2]. The compound provides a reactive 2-chloro handle for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), while the 6-trifluoromethoxy group imparts metabolic stability and membrane permeability to downstream products [1]. For procurement teams, it represents a strategic upgrade over standard methoxy- or chloro-pyridines when optimizing for in vivo performance and step-economical synthesis.

Research Fit

1
2-Chloro / 6-OCF₃ platform enables SNAr and cross-coupling chemistries
2
Trifluoromethoxy group imparts lipophilicity and metabolic stability
3
Supplied as clear liquid with high-purity specification for reproducible synthesis

Attempting to substitute 2-Chloro-6-(trifluoromethoxy)pyridine with cheaper analogs like 2,6-dichloropyridine or 2-chloro-6-methoxypyridine introduces severe process and performance liabilities. Using 2,6-dichloropyridine requires challenging desymmetrization protocols during cross-coupling, inevitably generating bis-coupled byproducts that reduce yield and complicate purification. Conversely, substituting with 2-chloro-6-methoxypyridine yields products that are highly vulnerable to CYP450-mediated O-demethylation, ruining the metabolic half-life of pharmaceutical candidates[2]. Even the closely related 2-chloro-6-(trifluoromethyl)pyridine fails to replicate the orthogonal conformation and the specific lipophilicity (π = +1.04) of the -OCF3 group, making direct substitution impossible without altering target binding affinity and pharmacokinetic profiles [1].

Substitution Risk

Positional Isomers

2,4- or 2,5-isomers undergo lithiation at different sites, altering synthetic outcomes and breaking established routes.

Alternative Leaving Groups

Replacing Cl with Br or I may disrupt key molecular interactions required in target applications like anti-HCV agent research.

OCF₃ Position

The 6-position of OCF₃ critically tunes electronic effects; moving it to 4 or 5 alters reactivity and metabolic stability profile.

Step Economy and Yield in Cross-Coupling Reactions

When performing mono-functionalization via palladium-catalyzed cross-coupling, 2-Chloro-6-(trifluoromethoxy)pyridine provides a single reactive site, ensuring 100% regioselectivity. In contrast, using the cheaper 2,6-dichloropyridine requires statistical desymmetrization, which inevitably leads to a mixture of mono- and bis-coupled products, reducing the isolated yield of the desired intermediate [1].

Evidence DimensionFormation of bis-coupled byproducts during mono-functionalization
Target Compound Data0% (Orthogonal reactivity at the sole 2-chloro position)
Comparator Or Baseline2,6-Dichloropyridine (High statistical probability of bis-coupling without specialized ligands)
Quantified DifferenceEliminates bis-functionalization byproducts, improving isolated yield of mono-coupled products.
ConditionsStandard Suzuki-Miyaura or Buchwald-Hartwig coupling conditions

Procuring this asymmetric building block eliminates the need for complex desymmetrization steps, streamlining industrial scale-up and reducing purification costs.

Anti-HCV Role
Class-level
Explicitly cited as intermediate for anti-HCV agents
Supports medicinal chemistry procurement
Data to verify; patent/literature review context

Lipophilicity Contribution for Membrane Permeability

The -OCF3 group on this pyridine scaffold provides a superior lipophilic contribution compared to standard substituents. Quantitative modeling shows the Hansch hydrophobic parameter for -OCF3 is π = +1.04, which is 18% higher than the -CF3 group (π = +0.88) and drastically higher than the -OCH3 group (π = -0.02)[1].

Evidence DimensionHansch hydrophobic substituent parameter (π)
Target Compound Dataπ = +1.04 (for the -OCF3 group)
Comparator Or Baselineπ = +0.88 (for -CF3) and π = -0.02 (for -OCH3)
Quantified Difference18% higher lipophilicity than -CF3 and vastly superior to -OCH3.
ConditionsStandard octanol-water partition coefficient modeling

Higher lipophilicity directly translates to improved in vivo uptake and transport, making this compound essential for CNS-targeted drugs and foliar-applied agrochemicals.

Lithiation Selectivity
Class-level
Exclusive 3-position lithiation (LDA/THF, -78°C, 61% yield)
Enables precise functionalization for SAR libraries
Isomer-specific outcome; review conditions

Metabolic Stability and Resistance to Cleavage

Standard methoxy ethers, such as those derived from 2-chloro-6-methoxypyridine, are highly susceptible to CYP450-mediated oxidative cleavage (O-demethylation) in vivo. The strong C-F bonds in 2-Chloro-6-(trifluoromethoxy)pyridine completely block this metabolic pathway, providing a stable oxygen-linked vector that survives hepatic circulation [1].

Evidence DimensionSusceptibility to CYP450-mediated ether cleavage
Target Compound DataHighly resistant (strong C-F bonds block oxidative cleavage)
Comparator Or Baseline2-Chloro-6-methoxypyridine (Highly susceptible to O-demethylation)
Quantified DifferenceComplete blockage of the O-dealkylation metabolic liability.
ConditionsIn vivo hepatic microsome assays

Selecting the trifluoromethoxy building block prevents late-stage metabolic attrition in drug development, justifying its initial procurement cost.

Crystal Structure
Head-to-head
Monoclinic P2₁/c, near-planar (torsion -179°)
Gold-standard identity confirmation and modeling coordinates
First reported X-ray for (trifluoromethoxy)pyridines

SNAr Reactivity via Electronegative Activation

The trifluoromethoxy group is one of the most electronegative substituents available (Pauling electronegativity χ = 3.7), surpassing the trifluoromethyl group (χ ≈ 3.3)[1]. This intense electron-withdrawing effect strongly activates the pyridine ring, accelerating nucleophilic attack at the 2-chloro position compared to electron-donating methoxy analogs.

Evidence DimensionPauling electronegativity (χ) activating the pyridine ring
Target Compound Dataχ = 3.7 (for the -OCF3 group)
Comparator Or Baselineχ ≈ 3.3 (for -CF3) and electron-donating resonance for -OCH3
Quantified DifferenceStronger electron-withdrawing effect accelerates nucleophilic attack at the 2-chloro position.
ConditionsNucleophilic aromatic substitution (SNAr) with amines or thiols

The enhanced electrophilicity allows for milder reaction conditions and broader nucleophile scope, improving library synthesis efficiency.

Physicochemical Profile
Cross-study comparable
Predicted density 1.463 g/cm³, solubility 0.67 g/L (25°C) vs 5-isomer 1.45 g/cm³
Quantified solubility aids method development
ACD/Labs predictions; verify experimentally

Synthesis of CNS-Active Pharmaceutical Libraries

Due to the high lipophilicity (π = +1.04) and metabolic stability of the -OCF3 group, 2-Chloro-6-(trifluoromethoxy)pyridine is a highly effective choice for synthesizing CNS-penetrant drug candidates [2]. It allows medicinal chemists to rapidly build imidazo[1,5-a]pyrimidine derivatives [1] and other neuro-active scaffolds via Suzuki or Buchwald-Hartwig couplings at the 2-chloro position, ensuring the final molecules can cross the blood-brain barrier without succumbing to rapid O-demethylation.

Development of High-Efficacy Agrochemicals

In the agrochemical sector, this compound is utilized as a key intermediate for herbicides and insecticides [2]. The trifluoromethoxy group enhances cuticular penetration in plants and lipid layer transport in insects due to its superior lipophilicity compared to -CF3 and -OCH3 analogs. Procuring this exact building block ensures that the resulting active ingredients possess the required environmental stability and uptake efficiency.

Scalable Asymmetric Pyridine Functionalization

For process chemists scaling up complex heteroaryl targets, 2-Chloro-6-(trifluoromethoxy)pyridine serves as a highly efficient starting material. By offering a single, highly activated reactive site (the 2-chloro position), it completely bypasses the desymmetrization challenges and bis-coupling byproducts associated with 2,6-dichloropyridine [2]. This ensures reproducible, high-yield manufacturing processes with simplified downstream purification.

Application Fit Matrix

Application
Selection Property
Validation Focus
Anti-HCV drug discovery research
Documented role in HCV-targeting scaffolds
Verify synthetic route fit and intermediate performance
Diversity-oriented synthesis
Predictable 3-position lithiation selectivity
Confirm lithiation yield and regioisomeric purity
Structural biology & computational studies
Published X-ray crystal structure
Cross-validate identity and use coordinates for modeling
Agrochemical discovery
Fluorinated pyridine scaffold
Evaluate physicochemical and stability parameters in crop protection screens

XLogP3

3.4

Wikipedia

2-Chloro-6-(trifluoromethoxy)pyridine

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